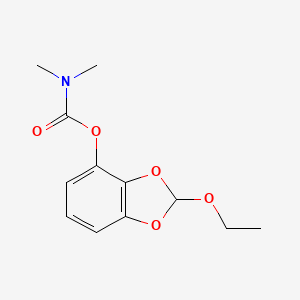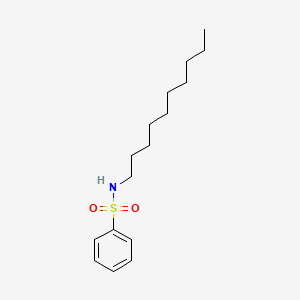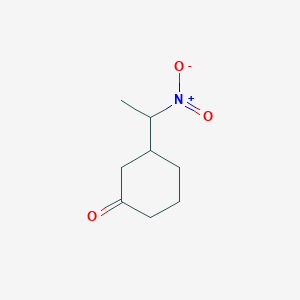
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate is a complex organic compound characterized by its unique structure, which includes multiple acetyl groups and an isothiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate typically involves the acetylation of D-glucose derivatives. One common method includes the selective anomeric synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the isothiocyanate group, leading to different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Applications De Recherche Scientifique
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and isothiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose, 2,3,4,5,6-pentaacetate: This compound is similar in structure but lacks the isothiocyanate group.
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated glucose derivative used in organic synthesis.
Propriétés
Numéro CAS |
58314-42-4 |
|---|---|
Formule moléculaire |
C17H21NO11S |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-isothiocyanato-6-oxohexyl] acetate |
InChI |
InChI=1S/C17H21NO11S/c1-8(19)25-6-13(26-9(2)20)14(27-10(3)21)15(28-11(4)22)16(29-12(5)23)17(24)18-7-30/h13-16H,6H2,1-5H3/t13-,14-,15+,16-/m1/s1 |
Clé InChI |
BRIVTLBDKGIQQB-LVQVYYBASA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C(C(C(C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)
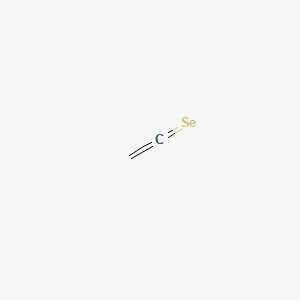

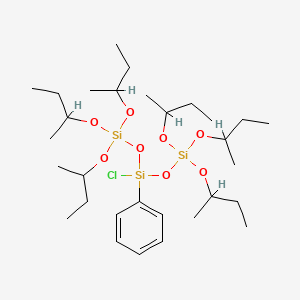
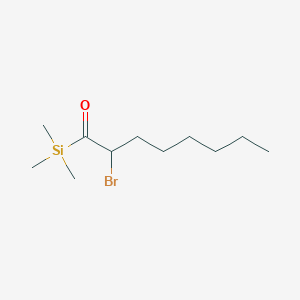
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)


